molecular formula C16H27N3 B5762344 N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline

N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline

Cat. No. B5762344
M. Wt: 261.41 g/mol
InChI Key: XQXDNBIXVUTJBX-UHFFFAOYSA-N
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Description

N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline, also known as DMMPA, is a chemical compound that has gained scientific interest due to its potential application in the field of medicine. DMMPA belongs to the class of tertiary amines and is a derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO).

Mechanism of Action

The mechanism of action of N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as proteases and polymerases that are essential for the growth and replication of cancer cells, viruses, and parasites.
Biochemical and Physiological Effects:
N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline has been found to have a low toxicity profile and is well tolerated in animal models. It has been shown to have a half-life of approximately 4 hours in rats and is metabolized in the liver. N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline has been found to have a dose-dependent effect on the inhibition of tumor growth and viral replication.

Advantages and Limitations for Lab Experiments

N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline has several advantages for use in lab experiments. It is stable under normal laboratory conditions and is easily synthesized. N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline has been found to be effective in inhibiting the growth of cancer cells, viruses, and parasites in vitro and in vivo. However, N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline also has some limitations. It is a relatively new compound, and its long-term effects are not yet fully understood. N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline also has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline. One potential application is in the treatment of cancer. N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its efficacy in humans. Another potential application is in the treatment of viral infections. N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline has been shown to inhibit the replication of HIV and other viruses, and further studies are needed to determine its potential as an antiviral agent. Additionally, N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline may have potential as an antimalarial agent, and further studies are needed to determine its efficacy in treating malaria.

Synthesis Methods

The synthesis of N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline involves the reaction of N,N-diethyl-4-chlorobenzaldehyde with 4-methylpiperazine in the presence of sodium borohydride as a reducing agent. The reaction takes place in a solvent such as ethanol or methanol and is carried out under reflux conditions. The resulting product is a white crystalline powder that can be purified through recrystallization.

Scientific Research Applications

N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline has been extensively studied for its potential application in the field of medicine. It has been shown to exhibit antitumor, antiviral, and antimalarial properties. N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the malaria parasite Plasmodium falciparum.

properties

IUPAC Name

N,N-diethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3/c1-4-19(5-2)16-8-6-15(7-9-16)14-18-12-10-17(3)11-13-18/h6-9H,4-5,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXDNBIXVUTJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5429749

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